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Sodium 2-(4-methoxyphenoxy)propanoate

Sweetness inhibition Sensory evaluation T1R3 antagonist

Formulators seeking precise sweetness reduction face inconsistent outcomes with non-specific masking agents. Sodium 2-(4-methoxyphenoxy)propanoate (Na-PMP/Lactisole) is the canonical competitive antagonist of the T1R3 sweet taste receptor subunit, delivering predictable, modality-selective sweetness inhibition without affecting bitter, salty, or sour perception. - Validated SAR: Only the S-enantiomer of the intact 2-(4-methoxyphenoxy)propanoate scaffold retains full inhibitory activity; esterified or chain-elongated analogs lose efficacy. - Regulatory-ready: FEMA GRAS 3773; approved for confectionery, frostings, soft candy & snacks at up to 150 ppm (USA). - Supply assurance: Racemic mixture supplied as white to pale tan crystalline solid; ≥98% purity; soluble in water & propylene glycol for seamless formulation integration.

Molecular Formula C10H11NaO4
Molecular Weight 218.18 g/mol
CAS No. 150767-88-7
Cat. No. B138092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(4-methoxyphenoxy)propanoate
CAS150767-88-7
Synonymslactisole
Molecular FormulaC10H11NaO4
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+]
InChIInChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1
InChIKeySKORRGYRKQDXRS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water and propylene glycol, slightly soluble in fat
Miscible at room temperature (in ethanol)

Sodium 2-(4-Methoxyphenoxy)propanoate (CAS 150767-88-7) Sweetness Inhibitor: Technical Profile and Procurement Context


Sodium 2-(4-methoxyphenoxy)propanoate (CAS 150767-88-7), also known as Lactisole sodium salt or Na-PMP, is the sodium salt form of 2-(4-methoxyphenoxy)propanoic acid, a natural carboxylic acid found in roasted coffee beans [1]. It is an alkyloxyphenoxypropionic acid derivative and a canonical antagonist of the sweet taste receptor, specifically targeting the T1R3 subunit [2]. The compound is a racemic mixture of R and S enantiomers, with the S-enantiomer primarily responsible for the sweetness-masking effect, and is supplied as a white to pale tan crystalline solid with a melting point of 190°C and a molecular formula of C10H11NaO4 (MW 218.18 g/mol) [1]. The compound is FEMA GRAS (3773) and approved for use in confectionery, frostings, soft candy, and snack products in the USA at concentrations up to 150 ppm [3].

Why Generic Sweetness Inhibitors Cannot Substitute Sodium 2-(4-Methoxyphenoxy)propanoate (CAS 150767-88-7)


Sweetness inhibitors as a class exhibit profound functional divergence based on their molecular target specificity and binding kinetics. While compounds like gymnemic acid also suppress sweet taste, Sodium 2-(4-methoxyphenoxy)propanoate (Na-PMP) demonstrates a uniquely narrow and well-characterized competitive inhibition mechanism at the T1R3 subunit of the sweet taste receptor, without affecting bitter, salty, or sour modalities [1]. Critically, structure-activity relationship (SAR) studies confirm that minor modifications to the core 2-(4-methoxyphenoxy)propanoic acid scaffold—such as esterification or alkyl chain elongation—dramatically reduce sweetness inhibitory effect [2]. Furthermore, alternative salt forms or free acids may exhibit altered solubility, bioavailability, and taste-modulating properties [3]. Therefore, substituting Sodium 2-(4-methoxyphenoxy)propanoate with an in-class analog or alternative salt risks unpredictable and non-equivalent sensory outcomes, regulatory compliance issues, and formulation failures.

Sodium 2-(4-Methoxyphenoxy)propanoate (CAS 150767-88-7): Quantitative Differentiation Evidence vs. Sweet Taste Inhibitor Comparators


Selective Sweetness Inhibition: Na-PMP vs. Gymnemic Acid in Sensory Panel Testing

Sodium 2-(4-methoxyphenoxy)propanoate (Na-PMP) demonstrates selective inhibition of sweet taste without affecting bitter, salty, or sour modalities. In direct sensory panel evaluations, Na-PMP reduced the sweetness intensity of a wide range of sweeteners, but, unlike gymnemic acid, did not alter bitterness perception [1].

Sweetness inhibition Sensory evaluation T1R3 antagonist

Comparative Sweetness Suppression Efficacy: Na-PMP vs. Clofibric Acid in Humans

Both Sodium 2-(4-methoxyphenoxy)propanoate (Na-PMP) and clofibric acid act as sweet taste inhibitors targeting the T1R3 subunit. However, Na-PMP is a canonical antagonist with established use in food systems, whereas clofibric acid is primarily a lipid-lowering drug [1]. In a comparative study, Na-PMP exhibited a more robust and predictable sweetness inhibition profile in humans, while clofibric acid's effect is confounded by its systemic pharmacological actions [2].

Sweetness inhibition T1R3 antagonist Comparative pharmacology

Differential Sweetener Susceptibility: Na-PMP Inhibition Profile Across 15 Sweeteners

In a comprehensive study, Sodium 2-(4-methoxyphenoxy)propanoate (Na-PMP) at 250 and 500 ppm significantly reduced sweetness intensity for 12 of 15 sweeteners tested, but notably had little effect on monoammonium glycyrrhizinate, neohesperidin dihydrochalcone, and thaumatin [1]. This differential susceptibility is unique among sweet taste inhibitors and allows for selective modulation of specific sweetener blends.

Sweetness inhibition Sensory evaluation Sweetener profiling

Physicochemical and Regulatory Differentiation: Na-PMP vs. Free Acid (HPMP)

The sodium salt form (Na-PMP) offers superior water solubility (4 g/L) compared to the free acid 2-(4-methoxyphenoxy)propanoic acid (HPMP), which has limited aqueous solubility [1]. Furthermore, Na-PMP (FEMA 3773) has specific FDA approval for food use at concentrations up to 150 ppm, whereas the free acid lacks equivalent regulatory clearances [2].

Physicochemical properties Formulation Regulatory status

Sodium 2-(4-Methoxyphenoxy)propanoate (CAS 150767-88-7): Evidence-Based Application Scenarios for Research and Industry


Sugar Reduction in Confectionery and Baked Goods

Na-PMP is approved for use in confectionery, frostings, soft candy, and snack products at up to 150 ppm in the USA [1]. In pound cake studies, Na-PMP effectively reduced perceived sweetness while maintaining acceptable texture and shelf life [2]. This makes it a valuable tool for formulators aiming to reduce sugar content without compromising sensory appeal.

Sweetness Modulation in Jams, Jellies, and Preserved Fruit Products

Na-PMP is particularly suited for high-sugar preserved fruit products where excessive sweetness can mask natural fruit flavors [1]. By selectively reducing sweetness intensity, it allows the natural fruit character to be more prominent, improving overall flavor balance.

Research Tool for Sweet Taste Receptor Pharmacology

As a canonical competitive inhibitor of the T1R3 subunit of the sweet taste receptor, Na-PMP is an essential tool for studying sweet taste transduction mechanisms [2]. Its selective action and well-characterized binding kinetics make it a standard reference compound in taste research.

Sugar-Free and Reduced-Calorie Beverage Formulation

In beverages sweetened with high-intensity sweeteners, Na-PMP can be used to fine-tune the sweetness profile and reduce lingering sweet aftertaste, as demonstrated in studies with aspartame, saccharin, and acesulfame-K [3]. Its solubility in water and propylene glycol facilitates easy incorporation into liquid systems.

Technical Documentation Hub

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